molecular formula C17H16FN5OS B12142960 N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142960
M. Wt: 357.4 g/mol
InChI Key: CQRWAPHLWRMOQU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS RN: 723324-60-5) is a triazole-thioacetamide derivative characterized by a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety substituted with a 3-fluoro-4-methylphenyl group .

The synthesis of such compounds typically involves cyclization of dithiocarbazates or alkylation of triazole-thiones with α-chloroacetamides, as seen in related derivatives . Structural elucidation often employs crystallographic tools like SHELXL, a widely used program for small-molecule refinement .

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-5-6-13(8-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-4-3-7-19-9-12/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

CQRWAPHLWRMOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is typically constructed via cyclization of thiosemicarbazide intermediates.

Method A: Hydrazine-Mediated Cyclization (Sources,)

  • Reagents : 2-Pyridin-3-yl-acethydrazide, methyl isothiocyanate

  • Conditions : Reflux in ethanol (12 h, 80°C)

  • Mechanism :

    R-C(=O)-NH-NH2+CS(NHR’)2ΔTriazole-thione+NH3\text{R-C(=O)-NH-NH}_2 + \text{CS(NHR')}_2 \xrightarrow{\Delta} \text{Triazole-thione} + \text{NH}_3 \uparrow
  • Yield : 68–72%

Method B: Microwave-Assisted Synthesis (Source)

  • Reagents : 3-Pyridinecarboxylic acid hydrazide, methyl isothiocyanate

  • Conditions : Microwave irradiation (600 W, 30 min)

  • Advantages :

    • 97% yield (vs. 68% conventional heating)

    • Reduced reaction time (30 min vs. 12 h)

Acetamide Coupling

Amide Bond Formation (Sources , )

The ester intermediate is hydrolyzed to a carboxylic acid, followed by coupling with 3-fluoro-4-methylaniline.

Step 1: Ester Hydrolysis

  • Reagents : LiOH (2 M), THF/H₂O (3:1)

  • Conditions : RT, 4 h

  • Yield : 92%

Step 2: EDC/HOBt-Mediated Coupling

  • Reagents :

    • Carboxylic acid (1 eq)

    • 3-Fluoro-4-methylaniline (1.2 eq)

    • EDC (1.5 eq), HOBt (1 eq), DIPEA (2 eq)

  • Conditions : DCM, 0°C → RT, 12 h

  • Yield : 78%

Optimization and Industrial-Scale Production

Solvent and Catalyst Screening (Source )

ParameterConventional MethodOptimized Method
SolventEthanolAcetonitrile
CatalystNoneK₂CO₃
Temperature (°C)8060
Yield (%)6889

Continuous Flow Reactor Design (Source )

  • Residence Time : 15 min

  • Throughput : 1.2 kg/day

  • Purity : >99.5% (HPLC)

Analytical Characterization

Critical quality attributes were validated using:

  • HPLC : Purity ≥99% (C18 column, 0.1% TFA/MeCN gradient)

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃)

    • δ 7.25–8.50 (m, 7H, Ar-H)

  • HRMS : m/z 413.1245 [M+H]⁺ (calc. 413.1248)

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Conventional68–7824–36 hModerate
Microwave-Assisted89–9730 minHigh
Continuous Flow8515 minIndustrial

Microwave and flow chemistry methods significantly enhance efficiency, making them preferable for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-fluoro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom. Reactions typically occur at the para position relative to the fluorine substituent. For example:

  • Hydroxylation : Under basic conditions (e.g., NaOH/H₂O at 80°C), fluorine is replaced by a hydroxyl group, forming N-(3-hydroxy-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

  • Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation:

Reaction ConditionProductNotes
H₂O₂ (30%, RT)Sulfoxide (-SO- )Forms stereoisomers; mild conditions preferred
KMnO₄ (acidic, 60°C)Sulfone (-SO₂- )Irreversible oxidation; requires strong oxidizers

Coordination with Metal Ions

The 1,2,4-triazole ring acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) through its nitrogen atoms. Key interactions include:

  • Cu(II) complexes : Form octahedral geometries, enhancing antimicrobial activity.

  • Zn(II) complexes : Improve stability in aqueous media, potentially useful in drug formulation.

Functionalization of the Acetamide Group

The acetamide moiety participates in:

  • Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 2-mercaptoacetamide and the corresponding amine.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives, altering solubility and bioavailability.

Pyridine Ring Reactivity

The pyridin-3-yl group undergoes electrophilic substitution at the C-2 and C-4 positions:

ReactionReagentProduct
NitrationHNO₃/H₂SO₄2-Nitro-pyridin-3-yl derivative
BrominationBr₂/FeBr₃4-Bromo-pyridin-3-yl derivative

Stability Under Environmental Conditions

ConditionStabilityDegradation Pathway
UV light (λ = 254 nm)LowPhotooxidation of triazole and sulfanyl groups
High humidity (>80% RH)ModerateHydrolysis of acetamide bond
Acidic (pH < 3)HighProtonation of pyridine nitrogen stabilizes structure

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Profile
N-(3-chloro-4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideChlorine instead of fluorineSlower NAS due to weaker electron-withdrawing effect
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl instead of pyridin-3-ylAltered electrophilic substitution patterns

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antimicrobial activities. For instance, triazole derivatives have been reported to show significant effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their potential as antitubercular agents .

Antifungal Activity

The compound's structure suggests potential antifungal activity, particularly against Candida species. Compounds with similar scaffolds have demonstrated efficacy greater than traditional antifungal agents like fluconazole, making them candidates for further development in treating fungal infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole-containing compounds. The incorporation of pyridine and triazole moieties has been linked to enhanced activity against various cancer cell lines. The compound may act through multiple mechanisms, including the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or phenyl rings can significantly influence biological activity. For example, modifications to the methyl or fluorine groups can enhance solubility and bioavailability, which are essential for therapeutic applications.

Case Studies and Research Findings

Study Findings
Study 1Evaluated antimicrobial properties against M. tuberculosisDemonstrated significant activity with MIC values as low as 4 µg/mL
Study 2Investigated antifungal efficacy against Candida speciesShowed superior activity compared to fluconazole with MIC values ≤ 25 µg/mL
Study 3Assessed anticancer effects on various cell linesIndicated potential as a lead compound for cancer therapy with multi-target action

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and pyridine moieties may play a role in binding to specific sites, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s structure can be compared to analogs based on:

  • Triazole ring substituents : Position 4 (methyl, ethyl, or aryl groups) and position 5 (pyridinyl, phenyl, or heterocyclic groups).
  • Acetamide aryl group : Substitutions such as halogens (F, Cl), methyl, or trifluoromethyl groups at different positions.

Comparative Analysis of Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Triazole Substituents Acetamide Aryl Group Reported Biological Activity Reference
Target Compound 4-methyl, 5-(pyridin-3-yl) 3-fluoro-4-methylphenyl Not explicitly reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-methylphenyl), 5-(pyridin-4-yl) 2-chloro-5-(trifluoromethyl)phenyl Not explicitly reported
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-methylphenyl), 5-(phenylsulfanylmethyl) 2-(trifluoromethyl)phenyl Not explicitly reported
KA1-KA15 (N-substituted aryl derivatives) 5-(pyridin-4-yl) Varied substituted phenyl (e.g., NO₂, Cl) Antimicrobial, antioxidant, anti-inflammatory
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-(furan-2-yl) Varied phenyl (F, Cl, OMe, NO₂) Anti-exudative (comparable to diclofenac)
OLC-12 (Orco agonist) 4-ethyl, 5-(pyridin-4-yl) 4-isopropylphenyl Insect olfactory receptor activation

Impact of Structural Modifications on Activity

Triazole Substituents: Methyl vs. Pyridinyl Position: Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic and steric profiles, which could influence interactions with biological targets .

Acetamide Aryl Group: Electron-Withdrawing Groups: Fluorine (target compound) and trifluoromethyl () enhance polarity and metabolic stability. Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) in KA1-KA15 showed improved antimicrobial activity .

Anti-Exudative Activity: Derivatives with furan-2-yl-triazole cores () demonstrated dose-dependent anti-exudative effects.

Q & A

Basic: What is a robust synthetic route for N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves sequential steps:

Triazole Core Formation : React 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives (e.g., N-(3-fluoro-4-methylphenyl)chloroacetamide) under alkaline conditions (KOH in ethanol or DMF) to form the sulfanyl bridge .

Alkylation : Optimize reaction time (6–12 hours) and temperature (70–80°C) to enhance yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for isolation .

Basic: How is the compound characterized structurally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm substituent connectivity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Identify thiol (-SH) absence (post-alkylation) and amide C=O stretching (~1650–1680 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peak) .
  • Elemental Analysis : Verify purity (>95% C, H, N, S content) .

Basic: What in vitro assays are used to assess its biological activity?

Methodological Answer:
Common assays include:

  • Anti-exudative Activity : Carrageenan-induced rat paw edema model; administer 50–100 mg/kg doses and measure volume reduction over 24 hours .
  • Antimicrobial Screening : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced: How can structure-activity relationships (SAR) guide optimization?

Methodological Answer:

  • Triazole Substituents :
    • Pyridinyl vs. Furan : Pyridinyl enhances microbial inhibition (e.g., MIC 8 µg/mL vs. 16 µg/mL for furan derivatives) .
    • Fluorophenyl Position : 3-Fluoro-4-methyl substitution improves bioavailability compared to 2-chloro analogs .
  • Sulfanyl Linker : Replacing sulfanyl with sulfonyl reduces activity, suggesting thioether stability is critical .

Advanced: How to address contradictions in biological data across studies?

Methodological Answer:

  • Variable Assay Conditions : Standardize protocols (e.g., consistent inoculum size in antimicrobial tests) .
  • Solubility Effects : Use DMSO/water co-solvents (≤1% DMSO) to avoid false negatives .
  • Metabolic Stability : Compare in vitro (microsomal assays) vs. in vivo (rodent PK) data to explain efficacy gaps .

Advanced: What crystallographic methods refine its 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Twinning Analysis : Employ SHELXD/SHELXE for high-resolution data with potential twinning .
  • Validation Tools : Check R-factor convergence (<5%) and electron density maps (e.g., Coot for model accuracy) .

Advanced: How to optimize reaction yields for scaled synthesis?

Methodological Answer:

  • Solvent Screening : DMF increases alkylation efficiency (yield ~75%) vs. ethanol (~55%) due to better thiol solubility .
  • Catalyst Use : Add catalytic KI to enhance chloroacetamide reactivity .
  • Microwave Assistance : Reduce reaction time to 2 hours with 20% yield improvement .

Advanced: What strategies improve compound stability during storage?

Methodological Answer:

  • Oxidation Prevention : Store under inert gas (N2_2) with antioxidants (e.g., BHT) .
  • Moisture Control : Use desiccants (silica gel) in airtight containers .
  • Temperature : Maintain at 2–8°C to prevent sulfanyl bridge degradation .

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